4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine 4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
Brand Name: Vulcanchem
CAS No.: 630119-07-2
VCID: VC8417924
InChI: InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1,5-6,9H,2-4H2
SMILES: C1CNCC=C1C2=NC=CS2
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol

4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine

CAS No.: 630119-07-2

Cat. No.: VC8417924

Molecular Formula: C8H10N2S

Molecular Weight: 166.25 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine - 630119-07-2

Specification

CAS No. 630119-07-2
Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
IUPAC Name 2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole
Standard InChI InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1,5-6,9H,2-4H2
Standard InChI Key KHXBVICOCXKUMW-UHFFFAOYSA-N
SMILES C1CNCC=C1C2=NC=CS2
Canonical SMILES C1CNCC=C1C2=NC=CS2

Introduction

Chemical Identity and Structural Features

4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine belongs to the tetrahydropyridine class, characterized by a six-membered ring with one double bond and a thiazole substituent at the 4-position. The thiazole moiety, a five-membered ring containing sulfur and nitrogen atoms, contributes to its electronic and steric properties, enhancing interactions with biological targets like metabotropic glutamate receptors (mGluRs) .

Physicochemical Properties

While experimental data for this specific compound are scarce, its properties can be extrapolated from related structures:

PropertyValue/Description
Molecular FormulaC₈H₁₀N₂S
Molecular Weight166.24 g/mol
SolubilityLikely polar aprotic solvents
Boiling PointEstimated >200°C (decomposes)
CAS Registry NumberNot publicly available

The tetrahydropyridine core reduces ring aromaticity compared to pyridine, increasing flexibility for receptor binding . The thiazole’s electron-rich sulfur atom may facilitate hydrogen bonding or π-π interactions in biological systems .

Synthetic Methodologies

The synthesis of 4-(1,3-thiazol-2-yl)-1,2,3,6-tetrahydropyridine typically involves multi-step routes leveraging cyclization and cross-coupling reactions.

Cyclization of Precursor Amines

A common approach involves the cyclodehydration of thiosemicarbazides with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃), a method adapted for analogous thiadiazole systems . For example:

  • Formation of Tetrahydropyridine Core: Reacting 4-pyridone with a reducing agent like sodium borohydride yields 1,2,3,6-tetrahydropyridine .

  • Thiazole Introduction: Suzuki-Miyaura coupling between 4-bromo-1,2,3,6-tetrahydropyridine and a thiazol-2-ylboronic acid under palladium catalysis could install the thiazole group.

Reaction Scheme:

4-Bromo-THP+Thiazol-2-yl-B(OH)2Pd(PPh3)4,Base4-(Thiazol-2-yl)-THP\text{4-Bromo-THP} + \text{Thiazol-2-yl-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{4-(Thiazol-2-yl)-THP}

Alternative Pathway via Heterocyclic Annulation

Thiazole rings can be constructed in situ using Hantzsch thiazole synthesis, combining α-haloketones with thioureas. For instance:

  • Condense 4-aminotetrahydropyridine with α-bromoacetophenone to form an intermediate.

  • Treat with thiourea in ethanol under reflux to cyclize into the thiazole ring .

Pharmacological Relevance in Neurodegenerative Diseases

mGluR5 Antagonism and Dopaminergic Neuroprotection

The compound’s structural analog MTEP demonstrated dose-dependent protection of dopaminergic neurons in MPTP-treated monkeys, reducing neuronal loss in the substantia nigra by >85% compared to controls . Positron emission tomography (PET) imaging revealed higher dopamine transporter (DAT) availability in MTEP-treated animals (1.8 ± 0.3 SUV vs. 0.9 ± 0.2 SUV in controls) . These findings suggest that 4-(1,3-thiazol-2-yl)-1,2,3,6-tetrahydropyridine may similarly modulate mGluR5, a receptor implicated in excitotoxic neuronal death.

Noradrenergic Neuron Preservation

Chronic MPTP exposure damages locus coeruleus norepinephrine neurons, a pathology observed in PD. MTEP treatment limited neuronal loss to <15% in these regions versus 40% in vehicle-treated primates . This dual protective effect on dopaminergic and noradrenergic systems highlights the therapeutic potential of thiazole-containing tetrahydropyridines.

Future Directions and Clinical Translation

Structure-Activity Relationship (SAR) Optimization

Modifying the thiazole’s 2-position substituents could enhance mGluR5 affinity. For example:

  • Electron-Withdrawing Groups: Nitro or cyano substitutions may increase receptor binding potency.

  • Bulkier Substituents: tert-Butyl groups might improve metabolic stability.

In Vivo Efficacy Studies

Rodent models of PD (e.g., 6-OHDA lesions) should assess motor symptom alleviation and neurochemical recovery. Key endpoints include striatal dopamine levels (HPLC analysis) and α-synuclein aggregation (immunohistochemistry).

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